Dilopetine, (R)-

Enantioselective pharmacology Antidepressant screening Guinea pig model of depression

Dilopetine, (R)- (CAS 925205-27-2) is the single (R)-enantiomer of the racemic compound Dilopetine (E-6006), a small-molecule modulator of tachykinin and neurokinin receptors developed as a non-monoaminergic antidepressant. Unlike conventional serotonergic or noradrenergic agents, the racemate acts putatively by inhibiting the release of the neuropeptide substance P, a mechanism validated in rodent behavioral despair models and guinea pig separation-distress paradigms.

Molecular Formula C13H19N3OS
Molecular Weight 265.38 g/mol
CAS No. 925205-27-2
Cat. No. B12711557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilopetine, (R)-
CAS925205-27-2
Molecular FormulaC13H19N3OS
Molecular Weight265.38 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(C2=CC=CS2)OCCN(C)C
InChIInChI=1S/C13H19N3OS/c1-15(2)8-9-17-13(12-5-4-10-18-12)11-6-7-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3/t13-/m1/s1
InChIKeyCIJATQMMNKXTJJ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilopetine (R)- CAS 925205-27-2: A Chirally Resolved Tachykinin/Neurokinin Modulator for Depression Research Procurement


Dilopetine, (R)- (CAS 925205-27-2) is the single (R)-enantiomer of the racemic compound Dilopetine (E-6006), a small-molecule modulator of tachykinin and neurokinin receptors developed as a non-monoaminergic antidepressant [1]. Unlike conventional serotonergic or noradrenergic agents, the racemate acts putatively by inhibiting the release of the neuropeptide substance P, a mechanism validated in rodent behavioral despair models and guinea pig separation-distress paradigms [1][2]. The (R)-enantiomer is designated as the eutomer—the stereoisomer primarily responsible for the desired pharmacological effect—making its procurement essential for studies requiring the pure, active chiral form rather than the racemic mixture [1].

Why Racemic Dilopetine Cannot Substitute for (R)-Dilopetine in Mechanistic Depression Research


Generic substitution with racemic Dilopetine (E-6006 citrate) is not functionally equivalent to obtaining the isolated (R)-enantiomer because the two enantiomers exhibit qualitatively distinct pharmacological profiles in a key behavioral model of antidepressant efficacy. In isolated guinea pig pups, the (+)-(R)-enantiomer significantly reduces distress vocalizations, whereas the (-)-(S)-enantiomer does not, and both enantiomers display divergent effects on the hypothalamic-pituitary-adrenal (HPA) axis [1]. These stereospecific outcomes—activity versus inactivity coupled with opposing neuroendocrine modulation—are critical for target-validation studies, chiral toxicology assessments, and research aiming to disentangle the therapeutic mechanism from HPA-mediated side effects, all of which preclude the use of an undefined mixture [1][2].

Quantitative Differentiation of (R)-Dilopetine: Enantioselective Behavioral Pharmacology & Validated Chiral Purity


Enantioselective Efficacy: (+)-(R)-Dilopetine But Not (-)-(S)-Dilopetine Reduces Isolation-Induced Distress Vocalizations in Guinea Pig Pups

In a direct head-to-head comparison within the same study, the (+)-(R)-enantiomer of E-6006 citrate (E-6101, (R)-Dilopetine) significantly reduced the number of distress vocalizations emitted by isolated guinea pig pups, whereas the (-)-(S)-enantiomer (E-6102) failed to produce a significant reduction. Both enantiomers were evaluated alongside the racemic mixture (E-6039), which also reduced vocalizations, confirming that the antidepressant-like effect resides entirely in the (+)-(R)-isomer [1].

Enantioselective pharmacology Antidepressant screening Guinea pig model of depression

Divergent Neuroendocrine Modulation: (+)-(R)-Dilopetine and Racemate but Not (-)-(S)-Dilopetine Elevate Plasma Cortisol

The same study reported that both the racemic compound (E-6039) and the (+)-(R)-enantiomer (E-6101) significantly elevated plasma cortisol levels during isolation, whereas the (-)-(S)-enantiomer did not. This indicates that the (+) or (R) configuration drives not only the behavioral effect but also a specific neuroendocrine response that may be mechanistically linked to substance P inhibition [1].

HPA axis Cortisol Enantioselective neuroendocrinology Stress response

Validated Chiral Purity Methodology: Capillary Electrophoresis Baseline Separation of (R)- and (S)-Dilopetine Enantiomers for Quality Assurance

A validated capillary electrophoresis method using sulfated β-cyclodextrin achieves baseline resolution of the two E-6006 enantiomers, providing an analytical framework for verifying the enantiomeric purity of (R)-Dilopetine batches. The method was optimized at pH 3 using randomly substituted S-β-CD (7–11 sulfate groups/mol), yielding complete peak separation with distinct affinities and binding strengths for each enantiomer [1]. The assay has a validated quantification limit of 5 ng/mL in biological matrices, ensuring suitability for both purity assessment and pharmacokinetic studies.

Enantiomeric purity Chiral separation Quality control Capillary electrophoresis

Established Pharmacokinetic Profiling: Validated GC Method Quantifies (R)-Dilopetine and Its Primary Metabolite in Preclinical Species

A gas chromatographic method with nitrogen-phosphorus detection was validated for simultaneous quantification of E-6006 (the racemate, which includes (R)-Dilopetine) and its N-desmethyl metabolite E-6332 in rat and dog plasma. The method demonstrated a linear range of 5–600 ng/mL (r² > 0.998), intra-assay precision < 11.8%, and inter-assay accuracy and precision within ±15%. Plasma concentration profiles after oral (20 mg/kg rat, 25 mg/kg dog) and intravenous administration were reported, providing a direct basis for comparing the pharmacokinetic behavior of future (R)-enantiomer-only studies against published racemate data [1].

Pharmacokinetics Bioanalytical method validation Metabolite quantification Rat Dog

Procurement-Critical Research Applications of (R)-Dilopetine: From Chiral Target Validation to Enantiomer-Specific Toxicology


1. Enantiomer-Specific Target Validation in Non-Monoaminergic Depression Models

Given that only the (+)-(R)-enantiomer reduces isolation-induced distress vocalizations, procurement of (R)-Dilopetine is mandatory for preclinical studies designed to validate the tachykinin/substance P pathway as a therapeutic target for depression without confounding effects from the inactive (-)-(S)-enantiomer. This is especially critical in guinea pig models, where NK1 receptor pharmacology more closely resembles human than rodent receptors [1].

2. Mechanistic Dissection of HPA Axis Modulation by Substance P Inhibitors

Because (R)-Dilopetine uniquely elevates plasma cortisol while the (S)-enantiomer does not, purchasing the pure enantiomer enables researchers to cleanly dissect the relationship between substance P inhibition, HPA axis activation, and potential stress-related side effects, a comparison that is impossible with the racemic mixture [1].

3. Enantiomeric Purity Reference for Chiral Analytical Method Development

The published baseline chiral separation method using sulfated β-cyclodextrin provides a ready-to-implement quality control protocol [2]. (R)-Dilopetine can serve as the reference standard for calibrating enantiomeric purity assays, enabling contract research organizations (CROs) and pharmaceutical analytical laboratories to validate their own chiral separation systems.

4. In Vivo Pharmacokinetic Studies Contrasting Enantiomer Disposition

With the validated GC-NPD method already established for quantifying the parent drug and its N-desmethyl metabolite in rat and dog plasma [3], (R)-Dilopetine procurement directly enables enantiomer-specific pharmacokinetic profiling experiments to determine whether the active eutomer exhibits distinct absorption, distribution, metabolism, or excretion (ADME) properties compared to the racemate or the distomer.

Quote Request

Request a Quote for Dilopetine, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.